Methyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative characterized by a chloromethyl substituent at position 6, a 3-methoxyphenyl group at position 4, and a methyl ester at position 4. DHPMs are structurally related to the Biginelli reaction products, which exhibit diverse pharmacological activities, including thymidine phosphorylase (TP) inhibition, antitumor properties, and antibacterial effects .
Properties
IUPAC Name |
methyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-20-9-5-3-4-8(6-9)12-11(13(18)21-2)10(7-15)16-14(19)17-12/h3-6,12H,7H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDAEVQXDZXKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CCl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with urea and ethyl acetoacetate under acidic conditions to form the tetrahydropyrimidine ring. The chloromethyl group is then introduced via chloromethylation using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Condensation Reactions: The methoxyphenyl group can participate in condensation reactions with various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include azido derivatives, thiocyanate derivatives, oxo derivatives, and hydro derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical studies to understand enzyme-substrate interactions and cellular pathways.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity. The tetrahydropyrimidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Key Observations :
- Position 4 Aryl Groups : Electron-rich substituents (e.g., 3,4-dimethoxyphenyl) enhance TP inhibition, likely due to improved π-stacking or hydrogen bonding with the enzyme’s active site . The 3-methoxyphenyl group in the target compound may offer intermediate activity compared to bulkier aryl systems.
- Methyl analogs exhibit lower reactivity but better solubility .
- Position 2 Modifications : Thioxo derivatives (e.g., ) show antioxidant activity, whereas oxo groups are linked to TP inhibition, suggesting functional group-dependent mechanisms .
Structural and Crystallographic Insights
- Chloromethyl vs. Bromomethyl : Ethyl 6-bromomethyl-2-oxo-4-phenyl-... () demonstrates that halogen size affects molecular packing. Bromine’s larger van der Waals radius may lead to distinct crystal lattice interactions compared to chlorine .
- Hydrogen Bonding : The 3-methoxyphenyl group in the target compound can participate in C–H···O and O–H···O interactions, similar to patterns observed in ethyl 4-(4-hydroxy-3-methoxyphenyl)-... (). These interactions influence solubility and crystal stability .
- DFT Analysis: Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-...
Pharmacological Potential
- Antitumor Activity : TP inhibitors like Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-... (IC₅₀: 414.7 nM) suggest that the target compound’s 3-methoxyphenyl group could offer comparable or superior activity if optimized .
- Antibacterial Properties : Methyl 6-methyl-2-oxo-4-phenyl-... () shows moderate antibacterial effects, implying that the chloromethyl group might enhance membrane permeability .
Biological Activity
Methyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1260904-42-4) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₂O₄ |
| Molecular Weight | 310.73 g/mol |
| CAS Number | 1260904-42-4 |
Structure
The structure of this compound features a tetrahydropyrimidine core with various functional groups that may contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to methyl tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, related structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar activities.
Anticancer Activity
Research has highlighted the potential anticancer properties of tetrahydropyrimidine derivatives. A study investigating various derivatives demonstrated that modifications at the 6-position significantly enhanced cytotoxicity against cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and apoptosis pathways.
Enzyme Inhibition
Enzyme inhibition studies reveal that methyl tetrahydropyrimidines can act as inhibitors for several enzymes critical in metabolic pathways. For example, certain derivatives have been shown to inhibit fatty acid synthase (FASN), which is crucial in cancer metabolism. This inhibition leads to decreased lipid synthesis and increased apoptosis in cancer cells.
Study 1: Antimicrobial Activity Evaluation
A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of various methyl tetrahydropyrimidine derivatives. The results indicated that compounds with a methoxy group at the para position exhibited enhanced antibacterial activity against Gram-positive bacteria.
Study 2: Anticancer Mechanisms
In a study by Chen et al. (2014), methyl tetrahydropyrimidine derivatives were tested for their anticancer effects on human breast cancer cell lines. The findings revealed that these compounds induced apoptosis through the mitochondrial pathway, activating caspases and increasing reactive oxygen species (ROS) levels.
Research Findings Summary
The following table summarizes key findings from recent research on this compound:
| Study | Activity Type | Key Findings |
|---|---|---|
| Umesha et al. (2009) | Antimicrobial | Enhanced activity against Gram-positive bacteria |
| Chen et al. (2014) | Anticancer | Induced apoptosis in breast cancer cell lines |
| Research on enzyme inhibition | Metabolic pathway | Inhibited FASN leading to reduced lipid synthesis |
Q & A
Q. Table 1: Representative Synthesis Conditions
Advanced: How can regioselectivity challenges in substituent placement be resolved?
Answer:
Regioselectivity is influenced by:
- Catalyst choice : Lewis acids (e.g., ZnCl₂) direct substituents to specific positions by stabilizing intermediates.
- Steric effects : Bulky substituents on aldehydes favor para-substitution on the phenyl ring .
- Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions, as seen in the synthesis of methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Basic: What spectroscopic and analytical methods validate the compound’s structure?
Answer:
- 1H NMR : Identifies protons on the pyrimidine ring (δ 2.59 ppm for CH₃, δ 7.43–7.61 ppm for aromatic protons) .
- X-ray crystallography : Confirms 3D structure, including dihedral angles (e.g., 80.94° between fused rings) .
- Elemental analysis : Validates purity (e.g., C: 63.99%, H: 4.89% vs. calculated values) .
Advanced: How do intermolecular interactions in the crystal lattice affect bioactivity?
Answer:
Crystal packing via C–H···O hydrogen bonds (Table 2) influences solubility and stability. For example:
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Mean (C–C) bond length | 0.002 Å | |
| R factor | 0.048 | |
| Dihedral angle (pyrimidine vs. benzene) | 80.94° |
Basic: What in vitro assays are used for initial biological screening?
Answer:
- Antibacterial activity : Disk diffusion assays against E. coli or S. aureus .
- Cytotoxicity : MTT assay using human cancer cell lines (e.g., HeLa) .
- Antitumor potential : DNA-binding studies via fluorescence quenching .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
- Standardize protocols : Use consistent cell lines (e.g., HT-29 for cytotoxicity) and concentrations (IC₅₀ values).
- Control substituent effects : Compare analogues (e.g., chloro vs. methoxy groups) to isolate activity trends .
- Validate via orthogonal assays : Pair enzymatic inhibition studies with cell-based assays to confirm mechanisms .
Basic: What safety protocols are critical during synthesis?
Answer:
- Ventilation : Handle chlorinated reagents (e.g., chloromethyl groups) in fume hoods.
- Ignition prevention : Avoid sparks near volatile solvents (e.g., acetic acid) .
- Waste disposal : Neutralize acidic byproducts before disposal .
Advanced: How to optimize reaction yields during scale-up?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
